molecular formula C9H15N3OS B2779017 [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine CAS No. 933748-62-0

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine

Katalognummer: B2779017
CAS-Nummer: 933748-62-0
Molekulargewicht: 213.3
InChI-Schlüssel: RFCXAKNUBFHQER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed . In these compounds, a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine . The morpholine ring adopts a chair conformation . The molecular structure is stabilized by weak C–H···S hydrogen bonds in addition to C–H···π and π···π interactions .

Wissenschaftliche Forschungsanwendungen

Inhibition of Phosphoinositide 3-Kinase

4-(1,3-Thiazol-2-yl)morpholine derivatives, including structures similar to 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery provides a basis for developing new therapeutic agents targeting PI3K-dependent pathways in cancer and other diseases. The in vivo efficacy of these compounds demonstrates their potential utility in cancer treatment models, particularly in xenograft models of tumor growth (Alexander et al., 2008).

Antitubercular and Antifungal Activities

Research into morpholine derivatives has also led to the synthesis of compounds with significant antitubercular and antifungal activities. The study focused on the reaction of 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, resulting in the production of various morpholin-4-ylmethyl derivatives. These compounds displayed promising antitubercular and antifungal properties, highlighting the potential for morpholine-based molecules in treating infectious diseases (Syed et al., 2013).

Structural and Spectral Analysis

The crystal structure and spectral analysis of a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, were reported, providing insights into the conformation and intermolecular interactions within these molecules. Such analyses are crucial for understanding the physical and chemical properties that contribute to the biological activity of morpholine derivatives (Franklin et al., 2011).

Synthesis and Biological Activity

The synthesis of new derivatives and their evaluation for biological activities, including antiradical and anti-inflammatory effects, has been a significant area of research. For example, new 5,6-dihydro-1,3-thiazin-4-one derivatives synthesized through a reaction involving morpholin-4-amine have shown high antiradical and anti-inflammatory activities. These findings underscore the therapeutic potential of morpholine-based compounds in treating conditions associated with oxidative stress and inflammation (Kulakov et al., 2015).

Antitumor Properties

The exploration of morpholine derivatives for anticancer applications has led to the identification of compounds with promising antitumor properties. Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides revealed that these molecules exhibit significant anticancer activities, making them potential candidates for new anticancer agents (Horishny et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, [2-(Morpholin-4-ylmethyl)phenyl]methanamine, indicates that it is considered hazardous . It can cause severe skin burns and eye damage, and is harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary target of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is the H+,K±ATPase enzyme . This enzyme is a key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease .

Mode of Action

The compound interacts with the H+,K±ATPase enzyme at different pH levels . The interaction mechanism was studied by induced-fit docking, QM/MM optimization, and MM/GBSA binding free energy calculations of two forms (neutral and protonated form) of the compound . The binding free energy of the protonated form is higher than that of the neutral form of the compound, and the protonated form could be a powerful inhibitor of H+,K±ATPase .

Biochemical Pathways

The compound affects the biochemical pathway involving the H+,K±ATPase enzyme. This enzyme engages in 2K+/2H+/1ATP electroneutral ion exchange to generate a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell .

Pharmacokinetics

The compound’s interaction with its target enzyme at different ph levels suggests that its bioavailability may be influenced by the ph of the environment .

Result of Action

The compound’s action results in the inhibition of the H+,K±ATPase enzyme . This inhibition can potentially be used in the treatment of ulcer diseases .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s inhibition activity increases significantly as the pH value decreases .

Eigenschaften

IUPAC Name

[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c10-5-9-11-8(7-14-9)6-12-1-3-13-4-2-12/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXAKNUBFHQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.